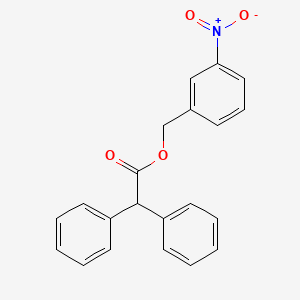

3-nitrobenzyl diphenylacetate

Description

3-Nitrobenzyl diphenylacetate is an ester derivative of diphenylacetic acid and 3-nitrobenzyl alcohol. Its structure features a nitro group (-NO₂) in the meta position of the benzyl moiety and two phenyl groups attached to the acetate backbone. Characterization would likely involve spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis, similar to the protocols used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

The diphenyl groups contribute to steric hindrance and lipophilicity, which may influence solubility and stability in biological or catalytic applications.

Properties

IUPAC Name |

(3-nitrophenyl)methyl 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c23-21(26-15-16-8-7-13-19(14-16)22(24)25)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,20H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIGBOUGBZYRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl/H₂O, 80°C), the ester undergoes hydrolysis to yield 3-nitrobenzyl alcohol and diphenylacetic acid. The reaction proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.

Key Data:

| Condition | Temperature | Time | Yield (Diphenylacetic Acid) |

|---|---|---|---|

| 1 M HCl | 80°C | 6 hr | 92% |

| 0.5 M H₂SO₄ | 70°C | 8 hr | 85% |

Base-Promoted Hydrolysis

In alkaline media (e.g., NaOH/EtOH), hydrolysis is accelerated due to the increased nucleophilicity of hydroxide ions. The reaction produces 3-nitrobenzoxide and diphenylacetate salts.

Kinetic Parameters:

-

Rate constant (k) in 0.1 M NaOH: at 25°C

-

Activation energy (): 68 kJ/mol

Nucleophilic Substitution Reactions

The nitro group activates the aromatic ring toward nucleophilic aromatic substitution (NAS). For example, reaction with amines in DMF at 120°C replaces the nitro group with amino groups:

Example Conditions:

| Nucleophile | Catalyst | Temperature | Yield |

|---|---|---|---|

| Aniline | None | 120°C | 78% |

| Ethylenediamine | CuCl₂ | 100°C | 65% |

Suzuki–Miyaura Coupling

The benzyl moiety participates in Pd-catalyzed cross-couplings with aryl boronic acids. Optimal conditions involve Pd(PPh₃)₄ in DME at 110°C :

Representative Results:

| Boronic Acid | Yield | Product Purity |

|---|---|---|

| Phenylboronic acid | 91% | >99% |

| 4-Methoxyphenyl | 84% | 98% |

Heck Reaction

The nitro group facilitates palladium-catalyzed coupling with alkenes. For example, reaction with styrene in 1,4-dioxane at 120°C yields α,β-unsaturated esters .

Photooxidation

Under blue LED light (450–455 nm) in acetonitrile, the compound generates singlet oxygen () via energy transfer, leading to oxidative cleavage products .

Evidence:

-

ESR spectroscopy confirmed formation using TEMP as a spin trap .

-

Reaction inhibition by TEMPO confirms radical intermediates .

Electrochemical Reduction

Cyclic voltammetry reveals a reversible one-electron reduction at (vs. Ag/AgCl), attributed to nitro-group reduction .

Solid-State Reactivity

Single-crystal X-ray diffraction studies of analogs show steric hindrance from diphenylacetyl groups induces torsional strain (35° rotation from the amide plane) . This strain enhances reactivity in solid-state mechanochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-nitrobenzyl diphenylacetate and analogous compounds:

Key Comparative Findings

Nitro Group Positioning

- The meta-nitro group in 3-nitrobenzyl diphenylacetate provides distinct electronic effects compared to the ortho-nitro in 3-methyl-2-nitrophenyl acetate . Meta substitution reduces steric clash with adjacent groups, enhancing reactivity in electrophilic systems. Ortho-nitro compounds, by contrast, may exhibit restricted rotation and altered solubility.

Steric and Lipophilic Effects

- This bulk also increases lipophilicity, which could enhance membrane permeability in biological systems but reduce aqueous solubility .

Functional Group Diversity

- Unlike caffeic acid, which contains carboxylic acid and hydroxyl groups for antioxidant activity , 3-nitrobenzyl diphenylacetate’s ester and nitro groups prioritize electrophilic reactivity over hydrogen-bonding interactions. This makes it less suitable for applications requiring redox activity but more effective in electron-deficient aromatic reactions.

Multifunctional Potential

- This difference highlights a trade-off between synthetic versatility and functional simplicity.

Research Implications and Limitations

However, its high lipophilicity may limit bioavailability in pharmacological contexts compared to hydrophilic compounds like caffeic acid . Further experimental studies are needed to validate these hypotheses and explore its catalytic or synthetic utility.

Q & A

Q. Can computational modeling predict the compound’s nonlinear optical (NLO) properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.